N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine
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Overview
Description
N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine: is a complex organic compound with a molecular formula of C34H32N2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine typically involves the reaction of pyrene-1,3-diamine with 3-methylphenyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetrakis(4-methylphenyl)pyrene-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetrakis(2-methylphenyl)pyrene-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetrakis(4-chlorophenyl)pyrene-1,3-diamine
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine is unique due to its specific substitution pattern on the pyrene-1,3-diamine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
142641-62-1 |
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Molecular Formula |
C44H36N2 |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetrakis(3-methylphenyl)pyrene-1,3-diamine |
InChI |
InChI=1S/C44H36N2/c1-29-10-5-16-35(24-29)45(36-17-6-11-30(2)25-36)41-28-42(40-23-21-34-15-9-14-33-20-22-39(41)44(40)43(33)34)46(37-18-7-12-31(3)26-37)38-19-8-13-32(4)27-38/h5-28H,1-4H3 |
InChI Key |
FYHLZUJTTIJSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC(=C4C=CC5=CC=CC6=C5C4=C3C=C6)N(C7=CC=CC(=C7)C)C8=CC=CC(=C8)C |
Origin of Product |
United States |
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